Cas no 754920-74-6 (2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol)

2,4-Dichloro-6-{(propan-2-yl)aminomethyl}phenol is a chlorinated phenolic compound with a substituted aminomethyl functional group. Its molecular structure combines the antimicrobial properties of chlorophenols with the enhanced reactivity conferred by the isopropylaminomethyl moiety. This compound exhibits broad-spectrum biocidal activity, making it suitable for applications in disinfectants, preservatives, and agricultural formulations. The dichloro-substitution on the aromatic ring increases its stability and efficacy against resistant microbial strains. The propan-2-ylaminomethyl group improves solubility in organic matrices, facilitating formulation versatility. Its balanced lipophilicity ensures effective penetration of cell membranes, enhancing its biocidal performance. The compound is synthesized under controlled conditions to ensure high purity and consistent performance in industrial and laboratory applications.
2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol structure
754920-74-6 structure
Product name:2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol
CAS No:754920-74-6
MF:C10H13Cl2NO
MW:234.122320890427
CID:5226209
PubChem ID:20308279

2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,4-dichloro-6-[[(1-methylethyl)amino]methyl]-
    • 2,4-Dichloro-6-((isopropylamino)methyl)phenol
    • 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol
    • Inchi: 1S/C10H13Cl2NO/c1-6(2)13-5-7-3-8(11)4-9(12)10(7)14/h3-4,6,13-14H,5H2,1-2H3
    • InChI Key: OLUNVYZPMYZIHT-UHFFFAOYSA-N
    • SMILES: C1(O)=C(CNC(C)C)C=C(Cl)C=C1Cl

2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01006998-1g
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6 95%
1g
¥3717.0 2024-04-18
Enamine
EN300-164513-10.0g
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6
10g
$3191.0 2023-06-08
Ambeed
A1053576-1g
2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6 95%
1g
$541.0 2024-04-17
Enamine
EN300-164513-2.5g
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6
2.5g
$1454.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1424400-50mg
2,4-Dichloro-6-((isopropylamino)methyl)phenol
754920-74-6 95%
50mg
¥13478.00 2024-07-28
Enamine
EN300-164513-5000mg
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6
5000mg
$1199.0 2023-09-22
Enamine
EN300-164513-2500mg
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6
2500mg
$810.0 2023-09-22
Enamine
EN300-164513-0.5g
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6
0.5g
$713.0 2023-06-08
Enamine
EN300-164513-0.1g
2,4-dichloro-6-{[(propan-2-yl)amino]methyl}phenol
754920-74-6
0.1g
$653.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1424400-500mg
2,4-Dichloro-6-((isopropylamino)methyl)phenol
754920-74-6 95%
500mg
¥15396.00 2024-07-28

Additional information on 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol

Introduction to 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol (CAS No. 754920-74-6)

2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol, identified by the Chemical Abstracts Service Number (CAS No.) 754920-74-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phenolic derivatives, characterized by its structural motifs of chloro and amine substituents, which contribute to its versatile reactivity and potential applications in medicinal chemistry. The presence of a propylamine side chain further enhances its functional diversity, making it a valuable intermediate in the synthesis of biologically active molecules.

The chemical structure of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, and an N-methylpropylamine group attached to the 6-position hydroxyl group. This arrangement imparts unique electronic and steric properties, enabling the compound to participate in various chemical transformations such as nucleophilic aromatic substitution, condensation reactions, and metal coordination. These characteristics have positioned it as a key building block in the development of novel therapeutic agents.

In recent years, there has been growing interest in phenolic compounds due to their broad spectrum of biological activities. The halogenated phenols, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. Among these, 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol has emerged as a promising candidate for further exploration due to its structural features that suggest potential interactions with biological targets. Specifically, the chlorine atoms can serve as anchors for hydrogen bonding or metal coordination, while the amine group can engage in salt formation or participate in coordination chemistry.

One of the most compelling aspects of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol is its utility as a precursor in the synthesis of more complex molecules. For instance, it can be transformed into Schiff bases by condensation with aldehydes or ketones, which are known for their pharmacological properties. Additionally, the compound can undergo reduction or oxidation reactions to yield derivatives with different functional groups, expanding its synthetic utility. These transformations make it an attractive scaffold for medicinal chemists seeking to develop new drugs.

The pharmacological potential of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol has been explored in several preclinical studies. Researchers have investigated its effects on enzymes such as tyrosinase and laccase, which are involved in various metabolic pathways. Preliminary findings suggest that this compound may exhibit inhibitory activity against these enzymes, potentially leading to applications in treating conditions related to oxidative stress or metabolic disorders. Furthermore, its ability to form coordination complexes with transition metals has opened up avenues for studying its role in metalloprotein interactions and catalytic processes.

The synthesis of 2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol typically involves multi-step organic reactions starting from commercially available aromatic precursors. A common synthetic route includes chlorination of a hydroxyl-substituted benzene derivative followed by nucleophilic substitution with propylamine. Optimization of reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the final product.

In conclusion, 754920-74-6 represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. As research continues to uncover new applications for halogenated phenols, 754920-74-6 is likely to play an increasingly important role in drug discovery and molecular medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:754920-74-6)2,4-dichloro-6-{(propan-2-yl)aminomethyl}phenol
A1050429
Purity:99%
Quantity:1g
Price ($):487.0